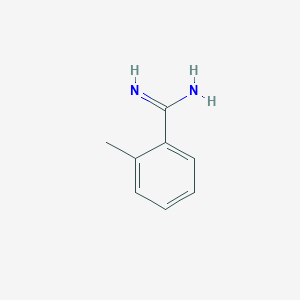

2-Methyl-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPDBPGNFRRABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341884 | |

| Record name | 2-Methyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-97-0 | |

| Record name | 2-Methyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-benzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-benzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound hydrochloride, drawing upon available data for its parent compound, benzamidine, and related derivatives. This document summarizes its biochemical activity, presents available quantitative data, outlines a representative experimental protocol for its characterization, and visualizes its mechanism and impact on relevant signaling pathways.

Introduction

Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site. They play pivotal roles in processes ranging from digestion and blood coagulation to immunity and inflammation.[1] Dysregulation of serine protease activity is implicated in a multitude of diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[1]

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[2][3] The core benzamidine structure mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind to the enzyme's active site and block substrate access. This compound hydrochloride, a derivative of benzamidine, is also recognized as a serine protease inhibitor and is utilized in biochemical research and as a synthetic building block in pharmaceutical development.[1] This guide will detail its molecular mechanism of action.

Mechanism of Action: Competitive Inhibition

The primary mechanism of action for this compound hydrochloride is competitive inhibition of serine proteases. This means the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site.

The catalytic activity of serine proteases like trypsin and thrombin relies on a "catalytic triad" of amino acid residues (serine, histidine, and aspartate) within the active site. A key feature of the active site in many of these proteases is a specificity pocket that recognizes and binds the side chains of the substrate's amino acids. In trypsin-like proteases, this S1 pocket is deep and negatively charged at the bottom (due to an aspartate residue), which accommodates positively charged amino acid residues like arginine and lysine.

The benzamidine moiety of this compound hydrochloride is protonated at physiological pH, carrying a positive charge. This allows it to form a strong salt bridge with the negatively charged aspartate residue at the base of the S1 specificity pocket, effectively occupying the active site and preventing the binding and subsequent cleavage of the natural substrate. The 2-methyl group on the benzene ring likely influences the compound's hydrophobicity and steric interactions within the active site, potentially altering its binding affinity and selectivity for different serine proteases compared to the parent benzamidine molecule.[4][5]

Figure 1: Competitive inhibition of a serine protease by this compound hydrochloride.

Quantitative Data

Table 1: Inhibitory Constants (Ki) of Benzamidine for Various Serine Proteases

| Enzyme | Ki (µM) | Reference(s) |

| Trypsin | 19 - 35 | [3][6][7] |

| Thrombin | 220 | [6][7] |

| Plasmin | 350 | [6][7] |

| Tryptase | 20 | [8] |

| uPA (urokinase-type Plasminogen Activator) | 97 | [8] |

| Factor Xa | 110 | [8] |

| tPA (tissue-type Plasminogen Activator) | 750 | [8] |

| Acrosin | 4 | [3] |

A study on various benzamidine derivatives provided a relative order of binding to thrombin, suggesting that the addition of a methyl group at the para-position (p-methylbenzamidine) results in a slightly weaker binding to thrombin compared to some other derivatives, but stronger than the parent benzamidine.[4]

Table 2: Relative Binding Order of Benzamidine Derivatives to Thrombin

| Compound | Relative Binding Strength |

| p-(2-oxo-1-propyl)benzamidine | Strongest |

| p-ethylbenzamidine | ↓ |

| p-(1-propyl)benzamidine | ↓ |

| p-methylbenzamidine | ↓ |

| benzamidine | ↓ |

| p-amidinophenylpyruvate | Weakest |

| Data adapted from a free-energy perturbation study.[4] |

Impact on Signaling Pathways: The Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Key enzymes in this pathway, such as thrombin and Factor Xa, are serine proteases. By inhibiting these enzymes, this compound hydrochloride can interfere with the coagulation cascade, leading to an anticoagulant effect. The inhibition of thrombin, for example, would prevent the conversion of fibrinogen to fibrin, a critical step in clot formation.

Figure 2: Potential inhibition points of this compound hydrochloride in the coagulation cascade.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound hydrochloride against a serine protease, such as trypsin, using a chromogenic substrate.

Materials and Reagents

-

Enzyme: Purified serine protease (e.g., bovine trypsin).

-

Inhibitor: this compound hydrochloride.

-

Substrate: Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

-

Solvent: Deionized water or an appropriate organic solvent (e.g., DMSO) for dissolving the inhibitor.

-

Instrumentation: 96-well microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).

Experimental Workflow

Figure 3: General workflow for a serine protease inhibition assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare the chromogenic substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor.

-

Add the enzyme solution to all wells except for the blank (which contains only buffer and substrate).

-

-

Pre-incubation:

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

To determine the Ki value and the mode of inhibition, the experiment should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

-

Conclusion

This compound hydrochloride functions as a competitive inhibitor of serine proteases by binding to the active site and preventing substrate access. While specific quantitative data for this compound is limited, the extensive research on its parent compound, benzamidine, provides a robust framework for understanding its mechanism of action. The 2-methyl substitution is expected to modulate its binding affinity and selectivity. Its ability to inhibit key enzymes in the coagulation cascade highlights its potential as a tool for studying and potentially modulating physiological processes involving serine proteases. Further research is warranted to fully characterize the inhibitory profile of this compound hydrochloride against a broad panel of serine proteases and to explore its effects in cellular and in vivo models.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis Pathways for 2-Methyl-benzamidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-benzamidine and its derivatives. These compounds are of significant interest in medicinal chemistry, primarily due to their activity as serine protease inhibitors. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Furthermore, it visualizes the relevant biological context, showcasing the interaction of these derivatives with the blood coagulation cascade.

Introduction to this compound Derivatives

This compound derivatives are a class of small molecules that have garnered attention in pharmaceutical research for their potential therapeutic applications. Their core structure, a benzamidine moiety with a methyl group at the 2-position of the phenyl ring, serves as a scaffold for the development of various bioactive compounds. A significant area of interest is their role as serine protease inhibitors.[1] Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, immune response, and blood coagulation.[2]

The inhibition of specific serine proteases is a key strategy in the treatment of various diseases. For instance, thrombin, a serine protease central to the blood coagulation cascade, is a major target for anticoagulant therapies to prevent and treat thrombotic disorders.[3][4] Benzamidine derivatives are known to act as competitive inhibitors of trypsin-like serine proteases, including thrombin and plasmin, by mimicking the guanidinium group of arginine residues that these enzymes recognize in their substrates.[5][6][7] The 2-methyl substitution on the benzamidine scaffold can influence the molecule's potency, selectivity, and pharmacokinetic properties.[3] This guide explores the chemical synthesis of these promising compounds, providing researchers with the foundational knowledge to design and create novel this compound derivatives for drug discovery and development.

Primary Synthesis Pathways

The synthesis of this compound derivatives can be achieved through several established chemical routes. The most common and versatile methods start from 2-methylbenzonitrile. These pathways include the classical Pinner reaction and a two-step synthesis via a 2-methylbenzamidoxime intermediate. An alternative approach involves the use of 2-methylbenzoyl chloride as a starting material for the synthesis of N-substituted derivatives.

The Pinner Reaction: From Nitrile to Amidine

The Pinner reaction is a well-established method for the conversion of nitriles into amidines.[5][8] The reaction proceeds in two main stages: the formation of a Pinner salt (an imidate salt) by reacting the nitrile with an alcohol in the presence of a strong acid (typically anhydrous HCl), followed by ammonolysis or aminolysis of the Pinner salt to yield the desired amidine.[8][9]

dot

Caption: Workflow of the Pinner reaction for this compound synthesis.

This protocol is adapted from general Pinner reaction procedures.[9]

Materials:

-

2-Methylbenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (gas) or Ammonium Carbonate

Procedure:

-

Formation of the Pinner Salt:

-

A solution of 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.

-

The flask is sealed and allowed to stand at room temperature for 24-48 hours, during which the Pinner salt (ethyl 2-methylbenzimidate hydrochloride) precipitates as a white solid.

-

The precipitate is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.

-

-

Ammonolysis to this compound:

-

The dried Pinner salt is suspended in anhydrous ethanol.

-

The suspension is cooled to 0-5 °C.

-

Anhydrous ammonia gas is passed through the suspension with stirring until the reaction is complete (monitored by TLC or disappearance of the Pinner salt).

-

Alternatively, the Pinner salt can be treated with a solution of ammonium carbonate in ethanol.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the this compound hydrochloride.

-

The product is collected by filtration, washed with cold diethyl ether, and dried.

-

Quantitative Data:

The following table provides representative data for the synthesis of benzamidine derivatives using the Pinner reaction, which can be extrapolated for the synthesis of this compound derivatives.

| Starting Nitrile | Amine | Product | Yield (%) | Reference |

| Benzonitrile | Ammonia | Benzamidine | 70-85 | General Literature |

| 4-Chlorobenzonitrile | Ammonia | 4-Chlorobenzamidine | 75 | General Literature |

| 2-Methylbenzonitrile | Ammonia | This compound | 65-80 (Estimated) | Adapted from[9] |

Synthesis via 2-Methylbenzamidoxime Intermediate

An alternative pathway to this compound involves a two-step process: the formation of 2-methylbenzamidoxime from 2-methylbenzonitrile, followed by the catalytic reduction of the amidoxime to the corresponding amidine.

dot

Caption: Synthesis of this compound via a 2-methylbenzamidoxime intermediate.

Step 1: Synthesis of 2-Methylbenzamidoxime

-

To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, a solution of sodium hydroxide or sodium carbonate (1.1 equivalents) in water is added.

-

2-Methylbenzonitrile (1 equivalent) is then added to the reaction mixture.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is partially evaporated, and the product is precipitated by the addition of water.

-

The crude 2-methylbenzamidoxime is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Catalytic Hydrogenation of 2-Methylbenzamidoxime

-

2-Methylbenzamidoxime (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of palladium on charcoal (5-10 mol% Pd) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

-

The reaction is monitored by TLC or hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound. The hydrochloride salt can be obtained by treating the free base with a solution of HCl in a suitable solvent.

Quantitative Data:

| Intermediate | Product | Catalyst | Yield (%) | Reference |

| Benzamidoxime | Benzamidine | Raney Nickel | High | General Literature |

| 2-Methylbenzamidoxime | This compound | Pd/C | 80-95 (Estimated) | Adapted from general procedures |

Synthesis of N-Substituted 2-Methyl-benzamidines from 2-Methylbenzoyl Chloride

For the synthesis of N-substituted this compound derivatives, a common approach is the reaction of 2-methylbenzoyl chloride with a primary or secondary amine to form the corresponding N-substituted 2-methylbenzamide, which can then be converted to the amidine. A more direct, though less common, approach for specific substrates might involve the direct conversion of the amide to the amidine.

dot

Caption: General workflow for the synthesis of N-substituted 2-methyl-benzamidines.

This protocol describes the synthesis of the amide precursor.

Materials:

-

2-Methylbenzoyl chloride

-

Aniline

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) are dissolved in anhydrous dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of 2-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred aniline solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-phenyl-2-methylbenzamide.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data for N-Substituted Benzamide Synthesis:

| Acyl Chloride | Amine | Product | Yield (%) | Reference |

| Benzoyl chloride | Aniline | N-Phenylbenzamide | >90 | [2] |

| 2-Methylbenzoyl chloride | Aniline | N-Phenyl-2-methylbenzamide | 85-95 (Estimated) | Adapted from[2] |

| 2-Methylbenzoyl chloride | Cyclohexylamine | N-Cyclohexyl-2-methylbenzamide | 80-90 (Estimated) | Adapted from[2] |

Biological Activity and Signaling Pathways

As previously mentioned, this compound derivatives are of interest primarily for their ability to inhibit serine proteases. A critical physiological process regulated by serine proteases is the blood coagulation cascade.

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. This cascade involves a number of serine proteases (e.g., Factor VIIa, Factor IXa, Factor Xa, and thrombin) that sequentially activate each other.[2][3] Thrombin is the final serine protease in the cascade, responsible for converting fibrinogen to fibrin, which then polymerizes to form the clot.

This compound derivatives can act as competitive inhibitors of these serine proteases, particularly thrombin, thereby exerting an anticoagulant effect.[3][6]

dot

Caption: Inhibition of the coagulation cascade by this compound derivatives.

Conclusion

The synthesis of this compound derivatives is accessible through well-established organic chemistry methodologies. The Pinner reaction and the reduction of a 2-methylbenzamidoxime intermediate provide reliable routes to the core structure from 2-methylbenzonitrile. The synthesis of N-substituted analogs can be readily achieved through standard amidation reactions. The interest in these compounds is driven by their potential as serine protease inhibitors, with significant implications for the development of new therapeutics, particularly in the area of anticoagulation. This guide provides a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further research into the structure-activity relationships of this compound derivatives will be crucial for the design of potent and selective inhibitors for various therapeutic targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-benzamidine, a molecule of interest in biochemical research and pharmaceutical development. Due to the limited availability of detailed experimental data for the free base, this document primarily focuses on its more commonly available hydrochloride salt and includes predicted properties for the free base where noted.

Chemical Structure and Identifiers

This compound, also known as o-toluamidine, is an aromatic amidine. The structure consists of a benzene ring substituted with a methyl group and an amidine group at positions 2 and 1, respectively.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | 2-Methylbenzenecarboximidamide | 2-Methylbenzenecarboximidamide hydrochloride |

| Synonyms | o-Toluamidine | 2-Methylbenzimidamide hydrochloride |

| CAS Number | 18636-97-0 | 18636-98-1[1] |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂[2] |

| Molecular Weight | 134.18 g/mol | 170.64 g/mol [1][3] |

| InChI Key | USHZYUPZIKQYMI-UHFFFAOYSA-N | USHZYUPZIKQYMI-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=N)N | Cl.CC1=CC=CC=C1C(N)=N |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The data presented below is for both the predicted free base and the experimentally determined hydrochloride salt.

Table 2: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Appearance | Solid (Predicted) | White solid[1] |

| Melting Point | 205-207 °C (Predicted) | 254 - 264 °C[1] |

| Boiling Point | 232.0 ± 33.0 °C (Predicted) | Not available |

| pKa | 12.02 ± 0.40 (Predicted) | Not available |

| Solubility | Soluble in polar organic solvents (Predicted) | Information not available |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of aromatic amidines. The amidine functional group, with its sp² and sp³ hybridized nitrogen atoms, can act as both a nucleophile and a base.

-

Basicity: The amidine group is strongly basic due to the resonance stabilization of the resulting amidinium cation upon protonation.

-

Nucleophilicity: The nitrogen atoms of the amidine group can act as nucleophiles, reacting with various electrophiles. For instance, they can undergo alkylation with alkyl halides.

-

Reactivity with Electrophiles: The amidine functional group can react with a variety of electrophiles. The reaction is initiated by the nucleophilic attack of one of the amidine nitrogen atoms on the electrophile.

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

The Pinner reaction is a classic method for the synthesis of amidines from nitriles.[4] This protocol describes the synthesis of this compound hydrochloride from 2-methylbenzonitrile.

Materials:

-

2-Methylbenzonitrile (o-tolunitrile)

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (anhydrous, in ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

A solution of 2-methylbenzonitrile in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution.

-

The reaction mixture is stirred at a low temperature to allow for the formation of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt).

-

The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with anhydrous diethyl ether.

-

The isolated Pinner salt is then treated with a solution of anhydrous ammonia in ethanol.

-

The reaction mixture is stirred, leading to the formation of this compound hydrochloride.

-

The final product is isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Caption: Workflow for the Pinner synthesis of this compound hydrochloride.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm, 4H)- Amine protons (broad singlet, variable chemical shift, 2H)- Imine proton (broad singlet, variable chemical shift, 1H)- Methyl protons (singlet, ~2.3 ppm, 3H) |

| ¹³C NMR | - Aromatic carbons (~125-140 ppm)- Amidine carbon (~165 ppm)- Methyl carbon (~20 ppm) |

| IR Spectroscopy | - N-H stretching (broad, ~3100-3500 cm⁻¹)- C=N stretching (~1650 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Aromatic C=C stretching (~1450-1600 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 134- Fragmentation pattern may show loss of NH₂ (m/z = 118) and the methyl group (m/z = 119), followed by fragmentation of the aromatic ring. |

Biological Activity and Applications

This compound hydrochloride is recognized for its role as a serine protease inhibitor.[1] Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases, where the positively charged amidinium group interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme.

This inhibitory activity makes this compound a valuable tool in:

-

Biochemical Research: For studying the mechanisms of serine proteases and preventing proteolysis in protein purification.[1]

-

Drug Development: As a scaffold for the design of more potent and selective protease inhibitors for various therapeutic targets, including those in cancer and inflammation research.[1]

Caption: Inhibition of serine proteases by this compound.

References

2-Methyl-benzamidine as a Serine Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-benzamidine as a potential serine protease inhibitor. It covers the fundamental mechanism of action, quantitative inhibitory data for the parent compound and related analogs, detailed experimental protocols for characterization, and the context of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting serine proteases.

Introduction to Serine Proteases and Benzamidine-Based Inhibitors

Serine proteases are a large and crucial class of enzymes that cleave peptide bonds in proteins. They are characterized by the presence of a highly reactive serine residue in their active site, which acts as the nucleophile during catalysis. These enzymes play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic, reversible, competitive inhibitors of trypsin-like serine proteases.[2] The benzamidine moiety is a strong basic group that acts as a mimetic of the guanidinium group of arginine, a canonical substrate residue for many serine proteases. This structural mimicry allows benzamidine-based compounds to bind with high affinity to the S1 specificity pocket of the enzyme's active site, which typically accommodates the side chain of arginine or lysine residues. By occupying the active site, these inhibitors prevent the binding and subsequent cleavage of the natural substrate.

Mechanism of Action of this compound

The binding of this compound to the enzyme's active site precludes the binding of the substrate, thereby inhibiting the proteolytic activity of the enzyme. The equilibrium of this interaction is defined by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites. A lower Ki value signifies a higher binding affinity and a more potent inhibitor.

Figure 1: Mechanism of competitive inhibition by this compound.

Quantitative Inhibitory Data

Specific quantitative inhibition data (Ki or IC50 values) for this compound against various serine proteases are not extensively reported in publicly available literature. However, the inhibitory activity of the parent compound, benzamidine, and other substituted benzamidines have been well-characterized. The following tables summarize the available data for these related compounds, providing a valuable reference for predicting the potential activity of this compound.

Table 1: Inhibition Constants (Ki) of Benzamidine Against Various Serine Proteases

| Serine Protease | Organism/Source | Ki (µM) | Inhibition Type |

| Trypsin | Bovine | 19[2] | Competitive |

| Trypsin | - | 22.2[3] | Competitive |

| Trypsin-like Protease | Anticarsia gemmatalis | 11.2[4] | Competitive |

| Acrosin | Boar Sperm | 4[2] | - |

Table 2: Inhibition Constants (Ki) of Other Benzamidine Derivatives Against Serine Proteases

| Compound | Serine Protease | Ki (µM) |

| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Bovine Trypsin | 2[5] |

| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4[5] |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1[6] |

| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9[6] |

Note: The absence of specific data for this compound highlights an opportunity for further research to characterize its inhibitory profile against a panel of serine proteases.

Experimental Protocols

The characterization of a serine protease inhibitor typically involves a series of biochemical assays to determine its potency, mechanism of inhibition, and selectivity. Below is a detailed, generalized protocol for a serine protease inhibition assay.

General Serine Protease Inhibition Assay (Chromogenic Substrate)

This protocol describes a common method for determining the inhibitory activity of a compound using a chromogenic substrate that releases a colored product upon cleavage by the protease.

Materials:

-

Serine Protease: Purified enzyme of interest (e.g., Trypsin, Thrombin).

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for trypsin).

-

Chromogenic Substrate: A substrate specific for the protease that releases p-nitroaniline (pNA) upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

-

Prepare the serine protease solution at a fixed concentration in the assay buffer.

-

Prepare the chromogenic substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (at various concentrations) or solvent control.

-

Serine Protease solution.

-

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the chromogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) to monitor the formation of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.

-

Figure 2: General workflow for a serine protease inhibition assay.

Relevant Signaling Pathways: The Blood Coagulation Cascade

Many serine proteases are key components of the blood coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss after vessel injury.[3] Key serine proteases in this cascade include Factor IIa (thrombin), Factor VIIa, Factor IXa, Factor Xa, Factor XIa, and Factor XIIa.[3] Inhibitors of these proteases, particularly thrombin and Factor Xa, are important anticoagulant drugs. Given that benzamidine derivatives are known to inhibit thrombin, this compound could potentially modulate this pathway.

Figure 3: Simplified diagram of the blood coagulation cascade.

Conclusion and Future Directions

This compound, as a derivative of the well-known serine protease inhibitor benzamidine, holds promise as a scaffold for the development of novel therapeutic agents. Its inhibitory activity is predicated on its ability to act as a competitive inhibitor by mimicking the side chain of arginine and binding to the S1 pocket of trypsin-like serine proteases.

While this guide provides a foundational understanding, further research is necessary to fully elucidate the potential of this compound. Key future directions include:

-

Systematic Inhibitory Profiling: Determining the Ki and IC50 values of this compound against a broad panel of serine proteases to establish its potency and selectivity profile.

-

Structural Biology Studies: Co-crystallization of this compound with target proteases to gain detailed insights into its binding mode and to guide structure-activity relationship (SAR) studies.

-

Lead Optimization: Chemical modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties for the development of drug candidates.

By pursuing these avenues of research, the scientific community can fully assess the therapeutic potential of this compound and its derivatives as inhibitors of serine proteases involved in human disease.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methylbenzamidine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the inhibition of specific enzyme classes has emerged as a cornerstone of targeted therapy. Among these, serine proteases represent a vast and functionally diverse family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression. The development of small molecule inhibitors that can selectively modulate the activity of these proteases is therefore of significant interest. This guide provides an in-depth technical overview of 2-Methylbenzamidine, a notable member of the benzamidine class of serine protease inhibitors.

This document will serve as a comprehensive resource for researchers and drug development professionals, detailing the fundamental chemical information, a robust synthetic protocol, its mechanism of action as a protease inhibitor, and its current and potential applications in therapeutics.

Core Compound Identification

-

IUPAC Name: 2-Methylbenzamidine hydrochloride[1]

-

CAS Number: 18636-98-1[1]

-

Synonyms: 2-Methylbenzenecarboximidamide monohydrochloride, 2-methylbenzimidamide hydrochloride[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt of 2-Methylbenzamidine is typically a white to off-white solid.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C |

Synthesis of 2-Methylbenzamidine Hydrochloride: A Detailed Protocol via the Pinner Reaction

The synthesis of amidines from nitriles is a classic transformation in organic chemistry, with the Pinner reaction being a primary and reliable method. This section provides a detailed, step-by-step protocol for the synthesis of 2-Methylbenzamidine hydrochloride from its readily available precursor, o-tolunitrile.

Causality Behind Experimental Choices

The Pinner reaction is chosen for its efficiency in converting nitriles to imidates, which are then readily converted to the desired amidine. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester. The reaction is typically carried out at low temperatures to ensure the stability of the Pinner salt intermediate.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Methylbenzamidine HCl.

Step-by-Step Methodology

Materials:

-

o-Tolunitrile (2-Methylbenzonitrile)

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in ethanol (saturated)

Procedure:

-

Pinner Salt Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve o-tolunitrile (1 equivalent) in anhydrous ethanol (3 equivalents).

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete formation of the Pinner salt.

-

-

Ammonolysis:

-

Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, washing with a small amount of cold, anhydrous diethyl ether.

-

Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath and add a saturated solution of ammonia in ethanol (approximately 2-3 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Isolation and Purification:

-

The byproduct, ammonium chloride, will precipitate out of the solution. Remove the ammonium chloride by filtration.

-

The filtrate contains the desired 2-Methylbenzamidine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2-Methylbenzamidine hydrochloride.

-

Mechanism of Action: Inhibition of Serine Proteases

Benzamidine and its derivatives are classic examples of competitive inhibitors of serine proteases.[3] Their mechanism of action is rooted in their structural mimicry of the natural arginine and lysine substrates of these enzymes.

Signaling Pathway and Inhibition Mechanism Diagram

Caption: Mechanism of serine protease inhibition by 2-Methylbenzamidine.

The positively charged amidinium group of 2-Methylbenzamidine is key to its inhibitory activity. It forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate. The 2-methyl group on the phenyl ring can further influence the binding affinity and selectivity through interactions with hydrophobic residues lining the active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzamidine derivatives can be finely tuned by modifying the substitution pattern on the aromatic ring. Studies have shown that the nature of the substituent and its position can significantly impact the binding affinity for different serine proteases.[4] For instance, hydrophobic substituents can enhance binding to proteases with hydrophobic S1 pockets, while hydrogen bond donors or acceptors can form additional interactions with the enzyme. The 2-methyl group in 2-Methylbenzamidine likely contributes to a favorable hydrophobic interaction within the active site of certain proteases.

Applications in Drug Development

The ability of 2-Methylbenzamidine and its derivatives to inhibit serine proteases makes them valuable tools in biochemical research and promising scaffolds for the development of targeted therapeutics.

Oncology

Many serine proteases, such as those of the kallikrein family and matriptase, are overexpressed in various cancers and contribute to tumor growth, invasion, and metastasis.[5] The development of benzamidine-based inhibitors is an active area of research for cancer therapy. Preclinical studies on related benzimidazole derivatives, which share a similar structural motif, have shown promising antitumor activity in various cancer cell lines.[5][6]

Anticoagulant Therapy

Serine proteases of the coagulation cascade, most notably thrombin and Factor Xa, are prime targets for anticoagulant drugs. Benzamidine derivatives have been extensively investigated for their potential as anticoagulants.[7][8] By competitively inhibiting these key enzymes, they can effectively prevent the formation of blood clots.

Quantitative Inhibitory Data (Representative)

| Serine Protease | Ki (µM) | Source |

| Trypsin | 19 | [9] |

| Thrombin | 220 | [10] |

| Plasmin | 350 | [10] |

Note: The inhibitory activity of 2-Methylbenzamidine is expected to be in a similar range, with the methyl group potentially modulating the potency and selectivity for specific proteases.

Conclusion

2-Methylbenzamidine is a compound of significant interest for researchers and professionals in drug development due to its well-defined role as a serine protease inhibitor. Its straightforward synthesis via the Pinner reaction, coupled with the potential for chemical modification to enhance potency and selectivity, makes it an attractive scaffold for the design of novel therapeutics. The foundational understanding of its mechanism of action and the growing body of preclinical evidence for related compounds in oncology and anticoagulation highlight the continued importance of exploring the therapeutic potential of 2-Methylbenzamidine and its derivatives. This guide provides a solid technical foundation for scientists to build upon in their research endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-methyl-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 8. Non-amidine-containing 1,2-dibenzamidobenzene inhibitors of human factor Xa with potent anticoagulant and antithrombotic activity [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Molecular weight and formula of 2-Methyl-benzamidine HCl.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-benzamidine hydrochloride, a key compound in biochemical research and pharmaceutical development. Known for its role as a serine protease inhibitor, this document outlines its core physicochemical properties, a representative synthesis protocol, and its mechanism of action.

Core Compound Data

The fundamental properties of this compound hydrochloride are summarized below, providing essential data for experimental design and execution.

| Property | Data |

| Molecular Formula | C₈H₁₀N₂·HCl or C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| Appearance | White solid |

| Common Synonyms | 2-methylbenzimidamide hydrochloride, 2-Methylbenzenecarboximidamide monohydrochloride |

Mechanism of Action: Serine Protease Inhibition

This compound acts as a competitive inhibitor of serine proteases. The amidine group mimics the positively charged side chain of arginine or lysine, which are common substrates for these enzymes. This allows the molecule to bind to the active site of the protease, specifically interacting with the aspartate residue in the S1 pocket, thereby blocking the entry of the natural substrate and inhibiting enzymatic activity. This mechanism is crucial for its application in preventing protein degradation during purification and in the development of therapeutic agents targeting protease activity.

Caption: Competitive inhibition of a serine protease by this compound HCl.

Experimental Protocols

Representative Synthesis of this compound HCl via the Pinner Reaction

This two-step process involves the formation of an imido ester hydrochloride from 2-methylbenzonitrile, followed by ammonolysis to yield the final product.

Step 1: Synthesis of Ethyl 2-methylbenzimidate hydrochloride

-

Reagents and Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1 mole of 2-methylbenzonitrile in an equimolar amount of anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

-

Reaction:

-

Bubble dry hydrogen chloride (HCl) gas through the cooled solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue the addition of HCl gas until the solution is saturated and a precipitate of the imido ester hydrochloride begins to form.

-

Seal the flask and allow it to stand at a cool temperature (e.g., 4°C) for 24-48 hours to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. Note: The imido ester hydrochloride is sensitive to moisture and should be handled accordingly.

-

Step 2: Ammonolysis to this compound hydrochloride

-

Reagents and Setup:

-

Prepare a solution of the dried ethyl 2-methylbenzimidate hydrochloride in anhydrous ethanol in a pressure-resistant vessel (autoclave).

-

Cool the solution in a dry ice/acetone bath.

-

-

Reaction:

-

Introduce a molar excess of anhydrous ammonia (NH₃) gas into the vessel.

-

Seal the vessel and allow it to warm to room temperature.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, vent the excess ammonia in a well-ventilated fume hood.

-

The reaction mixture will contain the product, this compound hydrochloride, and ammonium chloride as a byproduct.

-

Filter the mixture to remove the insoluble ammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Determine the melting point and compare it to literature values.

-

Caption: General workflow for the synthesis of this compound HCl.

Discovery and history of benzamidine compounds in research

An In-depth Technical Guide to the Discovery and History of Benzamidine Compounds in Research

Introduction

Benzamidine and its derivatives represent a cornerstone in the field of biochemistry and drug discovery, primarily recognized for their potent and specific inhibition of serine proteases. This technical guide delves into the historical milestones of benzamidine's discovery, its evolution as a critical research tool, and its role as a foundational scaffold in modern drug development. We will explore the key experiments that elucidated its mechanism of action, present quantitative data on its inhibitory effects, and detail the methodologies that have become standard practice in laboratories worldwide.

Early Discovery and Synthesis

The scientific journey of benzamidine began in the late 19th century. It was first synthesized by Pinner and Klein in 1875 through the reaction of benzonitrile with ammonia and alcohol. However, a more practical and widely adopted synthesis was later described by Wohl in 1899, involving the reaction of benzonitrile with ammonium chloride. Early structural elucidation was conducted by Tiemann, who confirmed its amidine structure. These foundational studies in organic chemistry laid the groundwork for the future exploration of benzamidine's biological properties.

The Dawn of a Serine Protease Inhibitor

A pivotal moment in the history of benzamidine was its identification as a potent inhibitor of the serine protease trypsin. This discovery was first reported by M. Mares-Guia and A. F. S. Shaw in 1965. Their research demonstrated that benzamidine acts as a competitive inhibitor of trypsin, binding to the active site of the enzyme. This finding was significant as it provided a simple, effective tool for studying the function and structure of trypsin and other related serine proteases.

Mechanism of Action and Key Experiments

The inhibitory effect of benzamidine on serine proteases stems from its ability to mimic the natural substrates of these enzymes. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction, along with hydrophobic interactions between the benzene ring of benzamidine and the enzyme's active site, accounts for its high affinity and specificity.

Enzyme Inhibition Kinetics

The competitive nature of benzamidine's inhibition of trypsin was established through kinetic studies.

Experimental Protocol: Determination of Inhibition Constant (Ki) for Benzamidine with Trypsin

-

Materials:

-

Bovine trypsin

-

Benzamidine hydrochloride

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

Tris-HCl buffer (pH 8.1) containing CaCl2

-

Spectrophotometer

-

-

Methodology:

-

A series of solutions with varying concentrations of the substrate (BAEE) are prepared.

-

For each substrate concentration, the initial rate of hydrolysis by trypsin is measured in the absence and presence of different fixed concentrations of benzamidine.

-

The reaction is monitored by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the product, Nα-benzoyl-L-arginine.

-

The data is plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

In the presence of a competitive inhibitor like benzamidine, the lines on the plot will intersect at the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).

-

The apparent Km (Km,app) is calculated for each inhibitor concentration.

-

The inhibition constant (Ki) is then determined from a secondary plot of Km,app versus the inhibitor concentration ([I]), using the equation: Km,app = Km(1 + [I]/Ki).

-

X-ray Crystallography

The precise binding mode of benzamidine to trypsin was definitively confirmed by X-ray crystallography studies of the trypsin-benzamidine complex. These studies visually demonstrated the interactions between the amidinium group and Asp189, as well as the hydrophobic interactions within the S1 pocket.

Quantitative Data on Benzamidine Inhibition

The inhibitory potency of benzamidine and its derivatives has been quantified against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with a lower Ki indicating a more potent inhibitor.

| Enzyme | Inhibitor | Ki (μM) |

| Trypsin | Benzamidine | 18.5 |

| Thrombin | Benzamidine | 260 |

| Factor Xa | Benzamidine | 1300 |

| Urokinase | Benzamidine | 470 |

| Plasmin | Benzamidine | 350 |

Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate used.

Benzamidine in Affinity Chromatography

The specific and reversible binding of benzamidine to serine proteases led to the development of benzamidine-based affinity chromatography, a powerful technique for the purification of these enzymes.

Experimental Protocol: Purification of Trypsin using Benzamidine-Sepharose Affinity Chromatography

-

Materials:

-

Benzamidine-Sepharose resin

-

Crude protein extract containing trypsin

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5 M NaCl)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0, or a high concentration of free benzamidine in the binding buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Chromatography column

-

-

Methodology:

-

The Benzamidine-Sepharose resin is packed into a chromatography column and equilibrated with the binding buffer.

-

The crude protein extract is loaded onto the column. Serine proteases, including trypsin, bind to the immobilized benzamidine.

-

The column is washed with several column volumes of the binding buffer to remove unbound proteins.

-

The bound trypsin is then eluted from the column by changing the buffer to the elution buffer. The low pH of the glycine buffer or the high concentration of free benzamidine disrupts the interaction between trypsin and the immobilized ligand.

-

The eluted fractions are immediately neutralized with the neutralization buffer to prevent denaturation of the enzyme at low pH.

-

The protein content and enzymatic activity of the fractions are assayed to confirm the successful purification of trypsin.

-

Caption: Workflow for the purification of trypsin using benzamidine affinity chromatography.

Benzamidine as a Scaffold in Drug Discovery

The well-defined structure-activity relationship of benzamidine as a serine protease inhibitor has made it an attractive starting point (scaffold) for the design of more potent and selective inhibitors for therapeutic applications. A notable example is the development of direct thrombin inhibitors, which are used as anticoagulants.

From Benzamidine to Dabigatran

The journey from the simple benzamidine molecule to the clinically approved anticoagulant dabigatran (Pradaxa) illustrates the power of medicinal chemistry. Researchers modified the benzamidine core to improve its potency, selectivity, and pharmacokinetic properties.

Caption: Logical progression from the benzamidine scaffold to the drug dabigatran.

Conclusion

From its humble beginnings in 19th-century organic chemistry, benzamidine has evolved into an indispensable tool in the study of serine proteases and a foundational element in the design of modern therapeutics. Its history is a testament to the power of fundamental research in uncovering molecules that can both illuminate biological processes and be sculpted into life-saving drugs. The detailed experimental protocols and quantitative data presented herein provide a glimpse into the rigorous scientific inquiry that has defined the legacy of benzamidine and its derivatives.

Potential Therapeutic Applications of 2-Methyl-benzamidine: A Technical Guide for Drug Development Professionals

Abstract

2-Methyl-benzamidine, a derivative of the well-established serine protease inhibitor benzamidine, represents a key pharmacophore in the design and synthesis of targeted therapeutics. While direct clinical applications of this compound are not yet established, its role as a competitive inhibitor of critical serine proteases positions it as a valuable tool in biochemical research and a foundational scaffold for drug discovery. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, focusing on its mechanism of action, inhibitory profile against key serine proteases, and its utility as a precursor for more complex bioactive molecules. We will explore its potential applications in oncology, inflammatory conditions, and cardiovascular diseases, supported by detailed experimental protocols and an examination of relevant signaling pathways.

Introduction: The Benzamidine Scaffold in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are reversible, competitive inhibitors of trypsin-like serine proteases.[1] The defining feature of this class of inhibitors is the positively charged amidinium group, which mimics the side chains of arginine and lysine, the preferred substrates for these enzymes. This allows benzamidines to bind with high affinity to the S1 specificity pocket of the protease, which contains a conserved aspartic acid residue (Asp189 in trypsin) that forms a salt bridge with the inhibitor.[2]

This compound, as a close analog of benzamidine, is primarily utilized in biochemical research and as a synthetic intermediate for the development of more potent and selective pharmaceutical agents.[3] Its compatibility with various organic reactions makes it a versatile building block for creating complex bioactive molecules.[3] This guide will delve into the potential therapeutic avenues for this compound by examining its inhibitory action on key serine proteases and the pathological pathways they regulate.

Mechanism of Action: Competitive Inhibition of Serine Proteases

The inhibitory activity of this compound is rooted in its structural similarity to the natural substrates of trypsin-like serine proteases. The core mechanism involves the reversible, competitive binding of the inhibitor to the enzyme's active site.

-

Binding to the S1 Pocket: The cationic amidinium group of this compound is electrostatically attracted to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease.

-

Hydrophobic Interactions: The benzene ring of the molecule engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.[2]

-

Reversible Inhibition: The interaction is non-covalent, allowing for the inhibitor to dissociate from the enzyme, characteristic of reversible inhibition.

The methyl group at the 2-position of the benzene ring can influence the binding affinity and selectivity of the molecule for different serine proteases by altering its steric and electronic properties.[4]

Figure 1: Competitive inhibition of a serine protease by this compound.

Potential Therapeutic Targets and Applications

While this compound itself is not a clinical therapeutic, its inhibitory action against key serine proteases implicates it in several disease pathways, highlighting its potential as a lead compound for drug development.

Oncology

Several serine proteases are overexpressed in the tumor microenvironment and contribute to cancer progression through the degradation of the extracellular matrix, activation of growth factors, and promotion of angiogenesis.

-

Trypsin: Ectopic expression of trypsin has been linked to the progression of several cancers, including colorectal and ovarian cancer.[5][6] Trypsin can activate Protease-Activated Receptor 2 (PAR-2), leading to increased cell proliferation and invasion through signaling pathways such as the MAPK/ERK pathway.[6][7] Inhibition of trypsin by this compound could therefore represent a strategy to mitigate tumor growth and metastasis.

-

Urokinase-type Plasminogen Activator (uPA): The uPA system is a key player in cancer cell invasion and metastasis. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs).[8] The uPA receptor (uPAR) also mediates intracellular signaling that promotes cell migration and proliferation.[9] Benzamidine derivatives are known to inhibit uPA, suggesting a potential anti-metastatic role for this compound.

Figure 2: Inhibition of the Trypsin-PAR-2 signaling pathway by this compound.

Inflammatory Disorders

Serine proteases are key mediators of the inflammatory response. Their inhibition can modulate inflammatory signaling and reduce tissue damage. Benzamides and nicotinamides have been shown to possess anti-inflammatory properties through the inhibition of NF-κB and subsequent reduction in TNF-α production.[10][11] While this is a broader effect of the chemical class, the targeted inhibition of specific pro-inflammatory proteases by this compound could offer a more direct anti-inflammatory mechanism.

Cardiovascular and Metabolic Disorders

The coagulation cascade is a tightly regulated series of serine protease activations and inhibitions. Dysregulation of this cascade can lead to thrombotic or bleeding disorders.

-

Thrombin: As the final effector protease in the coagulation cascade, thrombin converts fibrinogen to fibrin, leading to clot formation.[12] It also activates platelets through PARs.[12] Benzamidine and its derivatives are known inhibitors of thrombin, suggesting that this compound could serve as a scaffold for the development of novel anticoagulants.[4]

-

Plasmin: Plasmin is the primary enzyme responsible for the breakdown of fibrin clots.[1] While plasmin inhibitors can be pro-thrombotic, the modulation of plasmin activity is a therapeutic strategy in certain bleeding disorders. Benzamidine derivatives have been shown to inhibit plasmin.[1]

Figure 3: Inhibition of the coagulation cascade by this compound targeting thrombin.

Quantitative Data: Inhibitory Profile of Benzamidine and Derivatives

| Inhibitor | Target Protease | Ki (µM) | Source |

| Benzamidine | Trypsin | 19 | [13] |

| Benzamidine | Acrosin | 4 | [13] |

| Benzamidine | Thrombin | 220 | [14] |

| Benzamidine | Plasmin | 350 | [14] |

| p-Methylbenzamidine | Thrombin | (Qualitatively higher affinity than benzamidine) | [7] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A plausible synthesis route for this compound hydrochloride starts from 2-methylbenzonitrile. The following is a general protocol adapted from known methods for benzamidine synthesis.[6][15]

Step 1: Formation of the Imidate Hydrochloride

-

Dissolve 2-methylbenzonitrile in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution for several hours while maintaining a cool temperature (e.g., using an ice bath).

-

A white precipitate of the ethyl 2-methylbenzimidate hydrochloride will form.

-

Collect the precipitate by filtration, wash with anhydrous ethanol, and dry under vacuum.

Step 2: Ammonolysis to this compound Hydrochloride

-

Suspend the ethyl 2-methylbenzimidate hydrochloride in anhydrous ethanol.

-

Bubble dry ammonia gas through the suspension with stirring at room temperature for several hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove ammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

Figure 4: Synthetic pathway for this compound hydrochloride.

Continuous Kinetic Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of this compound against a trypsin-like serine protease using a fluorogenic substrate.[12]

Materials:

-

Purified trypsin-like serine protease (e.g., trypsin, thrombin, plasmin)

-

Fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA)

-

This compound hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.

-

Prepare the enzyme solution by diluting the protease to the desired concentration in the Assay Buffer.

-

Prepare the substrate solution by dissolving the fluorogenic substrate in DMSO and then diluting it to the working concentration in the Assay Buffer.

-

Set up the assay plate:

-

Add 40 µL of the enzyme solution to each well.

-

Add 10 µL of the diluted this compound, a known inhibitor (positive control), or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Measure the fluorescence immediately in kinetic mode, recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 5: Workflow for a continuous kinetic serine protease inhibition assay.

Future Directions and Conclusion

This compound is a valuable entity in the landscape of serine protease inhibitor research. While it currently serves primarily as a research tool and a synthetic precursor, its inherent inhibitory activity against key proteases involved in cancer, inflammation, and cardiovascular disease underscores its potential as a starting point for the development of novel therapeutics.

Future research should focus on several key areas:

-

Quantitative Profiling: A comprehensive in vitro screening of this compound against a panel of serine proteases is necessary to determine its specific inhibitory profile and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the identification of derivatives with enhanced potency and selectivity for specific protease targets.

-

In Vivo Evaluation: Promising derivatives should be advanced to in vivo models of relevant diseases to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length [scholarworks.indianapolis.iu.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

2-Methyl-benzamidine in Enzyme Kinetics: A Technical Guide for Researchers

Introduction

2-Methyl-benzamidine is a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases. While specific kinetic data for this compound is not extensively available in the public domain, its structural similarity to benzamidine allows for informed extrapolation of its role and application in enzyme kinetics studies. This guide provides an in-depth overview of the expected mechanism of action of this compound, its potential applications in drug discovery and research, and detailed experimental protocols for its characterization, based on the extensive knowledge of its parent compound.

Benzamidine and its derivatives are crucial tools for researchers studying the function and inhibition of serine proteases, a large family of enzymes with diverse physiological roles, including digestion, blood coagulation, and immunity. Understanding how structural modifications, such as the addition of a methyl group at the ortho position of the phenyl ring, affect the inhibitory potency and selectivity of these compounds is a key aspect of structure-activity relationship (SAR) studies in drug development.

The Core Role of this compound: Competitive Inhibition

This compound is expected to act as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin. This mechanism of inhibition involves the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.

The amidinium group of benzamidine is known to mimic the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. This allows it to bind strongly to the specificity pocket (S1 pocket) of the enzyme's active site, which typically contains an aspartate residue that forms a salt bridge with the positively charged substrate side chain. The addition of a methyl group at the 2-position of the benzene ring may influence the binding affinity and selectivity of the inhibitor. This substitution could introduce steric hindrance or enhance hydrophobic interactions within the active site, potentially altering the inhibition constant (Ki) compared to the parent benzamidine molecule.

Quantitative Data: Inhibition Constants of Benzamidine